molecular formula C14H19NO4 B1366786 z-d-n-Me-val-oh CAS No. 53978-73-7

z-d-n-Me-val-oh

Cat. No. B1366786
CAS RN: 53978-73-7
M. Wt: 265.3 g/mol
InChI Key: NNEHOKZDWLJKHP-GFCCVEGCSA-N
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Description

“Z-D-N-Me-Val-OH” is a chemical compound with the CAS Number: 53978-73-7. Its molecular weight is 265.31 . It is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of “Z-D-N-Me-Val-OH” is represented by the SMILES string CC(C)C@@HC(=O)OCc1ccccc1)C(O)=O . Its InChI code is 1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 .


Physical And Chemical Properties Analysis

“Z-D-N-Me-Val-OH” is a solid substance . It has a melting point of 68-70°C .

Scientific Research Applications

Template-Driven Titania Architectures

L-Valine-based oligopeptides like Z-(L-Val)(n)-OH have been used to form stable organogels, which serve as efficient templates for fabricating complex titania architectures. This research demonstrates the peptide's role in transitioning from titania spheres to one-dimensional shapes like hollow titania tubes or fibers at varying concentrations, showcasing its significance in materials science (Mantion & Taubert, 2007).

Cardiomyocyte Apoptosis Attenuation

In a study exploring myocardial reperfusion injury, Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), a tripeptide inhibitor, showed effectiveness in reducing injury by attenuating cardiomyocyte apoptosis. This highlights the peptide's potential therapeutic application in cardiovascular diseases (Yaoita et al., 1998).

Occupational Health and Safety Framework

A Z-numbers-based Risk Management Framework (HZRMF) has been developed to identify, analyze, evaluate, and control safety risks in green building construction. This framework utilizes Z-numbers for managing critical safety risks, signifying its application in occupational health and safety (Zhang & Mohandes, 2020).

Decision-making in Circular Economy Development

In decision-making for regional circular economy development, a method integrating directed distance and regret theory into the Z-information environment was introduced. This method, which accounts for the randomness and fuzziness of Z-number, underlines its application in complex decision-making processes (Shen et al., 2020).

Photocatalytic Water Splitting

Research in solar energy harvesting has utilized Z-scheme photocatalyst sheets with P-doped Zn0.5Cd0.5S1-x and Bi4NbO8Cl for photocatalytic water splitting. This showcases the application of Z-scheme in enhancing photocatalytic performance for hydrogen and oxygen production from water (Ng et al., 2021).

Fault Diagnosis in Sensor Data Fusion

The use of Z-numbers in sensor data fusion technology for fault diagnosis has been explored. Z-numbers help model the fuzziness and reliability of sensor data, enhancing the fault detection reliability in various systems (Jiang et al., 2016).

Z-factor in Academic Research Evaluation

The Z factor is proposed as a new index for measuring academic research output, providing a novel approach for evaluating individual researchers' performance. This highlights its application in academic research assessment (Zhuo, 2008).

Safety And Hazards

“Z-D-N-Me-Val-OH” is classified under non-combustible solids . The recommended personal protective equipment includes eyeshields and gloves .

properties

IUPAC Name

(2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEHOKZDWLJKHP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426938
Record name N-[(Benzyloxy)carbonyl]-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

z-d-n-Me-val-oh

CAS RN

53978-73-7
Record name N-[(Benzyloxy)carbonyl]-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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